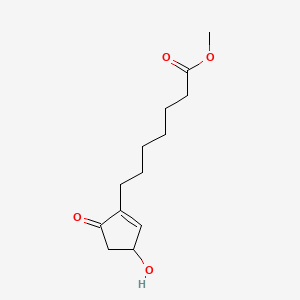

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No. B1308234

Key on ui cas rn:

40098-26-8

M. Wt: 240.29 g/mol

InChI Key: PQKUWAVOSCVDCT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03969391

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.

[Compound]

Name

150

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

15.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sodium dihydro bis(2-methoxyethoxy)aluminate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sodium dihydro bis(2-methoxyethoxy)aluminate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

diester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C[O:9][C:10]1[CH2:14][CH:13]([OH:15])[C:12](=O)[C:11]=1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24].CO.Cl>C1C=CC=CC=1>[OH:15][CH:13]1[CH2:14][C:10](=[O:9])[C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:12]1

|

Inputs

Step One

[Compound]

|

Name

|

150

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

15.5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sodium dihydro bis(2-methoxyethoxy)aluminate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

[Compound]

|

Name

|

sodium dihydro bis(2-methoxyethoxy)aluminate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

diester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at -70° for 31/2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 0°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred at that temperature for 15 additional minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous and organic layers which form are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer is washed successively with aqueous potassium bicarbonate and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1C=C(C(C1)=O)CCCCCCC(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03969391

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.

[Compound]

Name

150

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

15.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sodium dihydro bis(2-methoxyethoxy)aluminate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sodium dihydro bis(2-methoxyethoxy)aluminate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

diester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C[O:9][C:10]1[CH2:14][CH:13]([OH:15])[C:12](=O)[C:11]=1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24].CO.Cl>C1C=CC=CC=1>[OH:15][CH:13]1[CH2:14][C:10](=[O:9])[C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:12]1

|

Inputs

Step One

[Compound]

|

Name

|

150

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

15.5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sodium dihydro bis(2-methoxyethoxy)aluminate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

[Compound]

|

Name

|

sodium dihydro bis(2-methoxyethoxy)aluminate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

diester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at -70° for 31/2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 0°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred at that temperature for 15 additional minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous and organic layers which form are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer is washed successively with aqueous potassium bicarbonate and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1C=C(C(C1)=O)CCCCCCC(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03969391

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.

[Compound]

Name

150

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

15.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sodium dihydro bis(2-methoxyethoxy)aluminate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sodium dihydro bis(2-methoxyethoxy)aluminate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

diester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C[O:9][C:10]1[CH2:14][CH:13]([OH:15])[C:12](=O)[C:11]=1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24].CO.Cl>C1C=CC=CC=1>[OH:15][CH:13]1[CH2:14][C:10](=[O:9])[C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:12]1

|

Inputs

Step One

[Compound]

|

Name

|

150

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

15.5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sodium dihydro bis(2-methoxyethoxy)aluminate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

[Compound]

|

Name

|

sodium dihydro bis(2-methoxyethoxy)aluminate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

diester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at -70° for 31/2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 0°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred at that temperature for 15 additional minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous and organic layers which form are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer is washed successively with aqueous potassium bicarbonate and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1C=C(C(C1)=O)CCCCCCC(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |